molecular formula C13H15NO4 B070735 (R)-1-Cbz-pyrrolidine-3-carboxylic acid CAS No. 192214-06-5

(R)-1-Cbz-pyrrolidine-3-carboxylic acid

Cat. No. B070735
M. Wt: 249.26 g/mol
InChI Key: JSASVUTVTRNJHA-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic acid derivatives and related compounds involves multiple steps, including the Clauson-Kaas and amide coupling reactions. These methods allow for the incorporation of carboxylated pyrrole and carbazole groups into the molecule, showcasing the versatility and efficiency of modern synthetic routes. Notably, continuous flow synthesis techniques have been applied to create highly substituted pyrrolidine-3-carboxylic acid derivatives, demonstrating advancements in synthetic efficiency and scalability (Herath & Cosford, 2010).

Molecular Structure Analysis

The determination of the absolute configuration of related compounds, such as N-CBZ-3-fluoropyrrolidine-3-methanol, involves vibrational circular dichroism and chemical synthesis techniques. These methods confirm the stereochemistry of the molecules, essential for understanding their reactivity and interaction with biological systems. The crystal and molecular structure of similar compounds have been elucidated using X-ray diffraction techniques, revealing details about their conformation and the impact of substituents on their overall geometry (Procopiou et al., 2016).

Chemical Reactions and Properties

The electropolymerization of carbazole-containing monomers derived from (R)-1-Cbz-pyrrolidine-3-carboxylic acid showcases the compound's utility in creating electroconducting films. This process highlights the compound's role in materials science, particularly in developing conducting polymers (Govindaraji et al., 2006). Additionally, the Rh(III)-catalyzed amidation of C-H bonds using aroyloxycarbamates demonstrates the compound's versatility in facilitating the formation of N-Boc protected arylamines, an essential reaction in organic synthesis (Grohmann, Wang, & Glorius, 2013).

Scientific Research Applications

Stereochemistry and Synthesis

Procopiou et al. (2016) demonstrated the use of (R)-1-Cbz-pyrrolidine-3-carboxylic acid in determining the absolute configuration of enantiomers through vibrational circular dichroism. This work highlights its role in confirming stereochemistry by chemical synthesis, showcasing its importance in stereochemical analysis and synthesis pathways Procopiou et al., 2016.

Pyrrole-based Amino Acids

Alongi et al. (2005) utilized pyrrole-based amino acids, prepared through the microwave-assisted Paal–Knorr reaction, where the carboxylic group is strategically placed in the pyrrole's position 3. These compounds, protected with the Cbz moiety, serve to create constrained oligopeptides, indicating their utility in developing novel peptidomimetic scaffolds Alongi et al., 2005.

Catalytic Applications

Hernández et al. (2017) explored the catalytic use of 2-keto-3-deoxy-L-rhamnonate aldolase (YfaU) from Escherichia coli K-12 for synthesizing amino acid derivatives of proline and pyrrolizidine-3-carboxylic acid. The study showcases the enzyme's capability to catalyze the aldol addition of pyruvate to N-protected amino aldehydes, yielding N-Cbz-amino-4-hydroxy-2-ketoacid precursors. This enzymatic process underscores the synthesis of complex molecules with potential pharmaceutical applications Hernández et al., 2017.

Electropolymerization and Material Science

In material science, Lellouche et al. (2011) reported on the synthesis and spectroscopic characterization of star-shaped dendritic molecules based on carboxylated carbazole and pyrrole. These molecules, containing the carboxylated Cbz moiety, undergo oxidative electropolymerization to produce stable electroactive films. This research illustrates the material science application of (R)-1-Cbz-pyrrolidine-3-carboxylic acid derivatives, particularly in creating conductive polymeric materials Lellouche et al., 2011.

Safety And Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS) . This includes information on the compound’s toxicity, flammability, and potential health effects, as well as precautions for handling and storage.

properties

IUPAC Name

(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSASVUTVTRNJHA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649658
Record name (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Cbz-pyrrolidine-3-carboxylic acid

CAS RN

192214-06-5
Record name (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous 1M NaOH (6 ml) was added to a stirred solution of the above ester (1.37 g) in methanol (6 ml). After 1 hour, the methanol was evaporated. Water (20 ml) was added to the residue and 1M HCl (6 ml) was added dropwise to the stirred mixture. This aqueous phase was extracted with ethyl acetate (3×25 ml). The combined organic phases were washed with saturated brine (1×20 ml) dried and evaporated to give, as a colourless oil, N-Cbz-3-carboxy pyrrolidine (780 mg);
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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